1-Isothiocyanato-3-(propan-2-yl)benzene
Description
Overview of Isothiocyanates (ITCs) in Chemical and Biological Sciences
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds that have garnered significant attention in both chemical and biological sciences. foodandnutritionjournal.orgnih.gov These compounds are largely responsible for the characteristic pungent flavor and aroma of cruciferous vegetables. foodandnutritionjournal.org
The defining feature of an isothiocyanate is the -N=C=S functional group. mdpi.com This group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. The carbon atom of the isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as thiols and amines. foodandnutritionjournal.orgnih.gov This reactivity is central to the biological activities of ITCs, as they can readily form covalent bonds with proteins and other biological molecules. mdpi.comoup.comnih.gov The reaction with thiols forms a dithiocarbamate, while reaction with a primary amine yields a thiourea. researchgate.net The stability and reactivity of ITCs can be influenced by factors such as pH, temperature, and the presence of other chemical compounds. foodandnutritionjournal.org
Isothiocyanates are primarily found in plants of the order Brassicales, which includes a wide variety of vegetables such as broccoli, cabbage, cauliflower, and mustard. oregonstate.edumdpi.comyoutube.com They are not typically present in intact plant cells in their active form. foodandnutritionjournal.org Instead, they are stored as stable precursors called glucosinolates. oregonstate.edunih.govmdpi.com
When the plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released. nih.govmdpi.comfrontiersin.org Myrosinase catalyzes the hydrolysis of glucosinolates, which involves the cleavage of a glucose molecule. youtube.comfrontiersin.org This process generates an unstable intermediate that subsequently rearranges to form an isothiocyanate. nih.govfrontiersin.orgfrontiersin.org This two-component system, often referred to as the "mustard oil bomb," is a defense mechanism for the plant against herbivores and pathogens. nih.govmdpi.comfrontiersin.org The specific type of isothiocyanate produced depends on the structure of the parent glucosinolate. oregonstate.edu There are over 200 different known glucosinolates, leading to a wide diversity of isothiocyanates. frontiersin.org
Significance of Aromatic Isothiocyanates in Contemporary Research
Aromatic isothiocyanates, which feature the -N=C=S group attached to an aromatic ring, are a significant subgroup of ITCs that have been the subject of extensive research. nih.gov Their chemical properties, including their reactivity and ability to interact with biological targets, have made them valuable tools in various scientific disciplines. In medicinal chemistry, for example, aromatic isothiocyanates have been investigated for their potential therapeutic applications. nih.govnih.gov Researchers have synthesized and studied various derivatives to understand how modifications to the aromatic ring affect their biological activity. nih.govnih.gov The study of these compounds contributes to a deeper understanding of the structure-activity relationships of isothiocyanates. nih.gov
Specific Focus: 1-Isothiocyanato-3-(propan-2-yl)benzene (3-isopropylphenyl isothiocyanate)
Within the broad class of aromatic isothiocyanates, this compound is a specific compound of interest. It is also known by the common name 3-isopropylphenyl isothiocyanate.
The molecular formula for this compound is C₁₀H₁₁NS. uni.luscbt.comchemicalbook.com Its structure consists of a benzene (B151609) ring substituted with an isothiocyanate group at position 1 and a propan-2-yl (isopropyl) group at position 3. The molecular weight of this compound is 177.27 g/mol . scbt.com
Table 1: Chemical Identification of this compound
Table of Compound Names
Table 2: List of Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVUVMZSJGRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611226-39-2 | |
| Record name | 1-isothiocyanato-3-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Iv. Biological Activities and Pharmacological Potential Pre Clinical and in Vitro/in Vivo Models
Anti-inflammatory Effects in Experimental Models
There is currently a lack of specific research findings on the anti-inflammatory effects of 1-Isothiocyanato-3-(propan-2-yl)benzene in experimental models. Studies on other isothiocyanates, such as sulforaphane and benzyl isothiocyanate, have demonstrated anti-inflammatory properties by modulating signaling pathways like nuclear factor-κB (NF-κB) and downregulating pro-inflammatory cytokines. However, dedicated studies to determine if this compound exhibits similar mechanisms or efficacy have not been identified in the available literature.
Antioxidant Properties and Oxidative Stress Mitigation
Antimicrobial Efficacy in Vitro and In Vivo (Non-human models)
Research on the antimicrobial efficacy of this compound is not extensively documented. While the isothiocyanate group is known for its antimicrobial properties, the specific spectrum and potency of this particular compound are not well-defined in the literature.
Antibacterial Spectrum and Potency against Specific Microorganisms (e.g., Escherichia coli, Salmonella ssp., Bacillus ssp., Staphylococcus aureus)
Specific data on the antibacterial activity of this compound against key pathogens such as Escherichia coli, Salmonella ssp., Bacillus ssp., and Staphylococcus aureus is not available in the current body of scientific literature. Studies on other aromatic isothiocyanates have indicated that they can disrupt bacterial membrane structures, suggesting a potential mechanism of action. However, without direct experimental evidence, the antibacterial profile of this compound remains uncharacterized.
Antifungal Activities
There is a lack of specific studies investigating the antifungal activities of this compound. General studies on isothiocyanates have shown a range of antifungal effects against various fungal species, but these findings cannot be directly extrapolated to this specific compound without dedicated research.
Antiparasitic Activities
Information regarding the antiparasitic activities of this compound is not found in the available scientific literature. While some natural products are explored for their antiparasitic potential, this specific isothiocyanate has not been a focus of such investigations.
Neuroprotective Effects in Experimental Models
There are no specific experimental studies on the neuroprotective effects of this compound. The neuroprotective potential of other isothiocyanates, such as sulforaphane, has been linked to their antioxidant and anti-inflammatory properties, often mediated by the Nrf2 pathway. This pathway is crucial in protecting neural cells from oxidative stress and inflammation, which are implicated in neurodegenerative diseases. However, whether this compound can exert similar neuroprotective effects has not been experimentally verified.
Immunomodulatory Activities
No data are currently available in the scientific literature specifically detailing the immunomodulatory activities of this compound.
V. Applications in Chemical and Biological Research Excluding Direct Human Therapeutic or Food Consumption
Antimicrobial Agents in Material Science and Preservation Technologies
Isothiocyanates, as a class of compounds, are recognized for their antimicrobial properties. This has led to their investigation in material science and preservation technologies, although specific data for 1-isothiocyanato-3-(propan-2-yl)benzene in these applications is limited.
Research has explored the incorporation of isothiocyanates into food packaging films to create active packaging with antimicrobial properties. These films can help to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life of food products. The volatile nature of some isothiocyanates allows them to be released into the headspace of the package, creating an antimicrobial environment.
The lactoperoxidase system is a naturally occurring antimicrobial system in milk. It can be activated by the addition of thiocyanate and a source of hydrogen peroxide. While isothiocyanates are chemically distinct from thiocyanate ions (SCN⁻), the broader context of sulfur-containing compounds in food preservation is an active area of research. The activation of the lactoperoxidase system leads to the formation of hypothiocyanite, a potent antimicrobial agent that can extend the shelf-life of raw milk and other dairy products.
Table 3: Applications of Isothiocyanates in Antimicrobial Technologies
| Application Area | Mechanism of Action |
|---|---|
| Food Packaging Films | Release of volatile antimicrobial compounds, direct contact inhibition. |
Research Tools and Probes in Biochemistry and Molecular Biology
The reactivity of the isothiocyanate group with nucleophilic functional groups found in biomolecules, such as the amino groups in proteins and nucleic acids, makes them useful as research tools and probes in biochemistry and molecular biology. Isothiocyanates can be used to label proteins, to study protein structure and function, and as inhibitors of enzymes. The specific applications of this compound in this area have not been widely reported, but the general principles of isothiocyanate chemistry are applicable.
Table 4: Potential Research Applications of Isothiocyanates as Biochemical Probes
| Application | Principle |
|---|---|
| Protein Labeling | Covalent modification of lysine residues or the N-terminal amino group. |
| Enzyme Inhibition | Irreversible binding to active site residues, such as cysteine. |
This table outlines the potential uses of isothiocyanates in biochemical research based on their known reactivity. Specific studies employing this compound for these purposes are not prevalent in the literature.
Vi. Advanced Research Topics and Future Directions for 1 Isothiocyanato 3 Propan 2 Yl Benzene
Structure-Activity Relationship (SAR) Studies for 1-Isothiocyanato-3-(propan-2-yl)benzene and Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its related compounds influences their biological and chemical activities. The isothiocyanate (-N=C=S) group is a key pharmacophore, dictating much of the bioactivity of these molecules.
The substitution pattern on the aromatic ring of isothiocyanates plays a crucial role in their biological activities and chemical reactivity. For aromatic isothiocyanates in general, the nature, position, and size of the substituents can significantly alter their electrophilicity, lipophilicity, and steric profile, which in turn affects their interactions with biological targets.
The presence of an electron-withdrawing group adjacent to the isothiocyanate group can enhance its reactivity. arkat-usa.orgresearchgate.net Conversely, the reactivity of the isothiocyanate group can be influenced by the presence of substituents on the aryl ring. nih.gov In the case of this compound, the isopropyl group at the meta position is an electron-donating group, which may modulate the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity towards nucleophiles.
Research on various aromatic isothiocyanates has shown that their biological effects, such as antimicrobial and anti-inflammatory activities, are influenced by the substitution on the aromatic ring. nih.govmdpi.com For instance, the position of a methoxy group on the phenyl ring of methoxyphenyl isothiocyanates has been shown to affect their antioxidant and cholinesterase inhibitory activities. nih.gov It is hypothesized that similar structure-activity relationships exist for analogs of this compound.
Table 1: Hypothetical Structure-Activity Relationship Trends for Analogs of this compound
| Analog | Substitution Pattern | Predicted Biological Activity | Predicted Reactivity |
| 1-Isothiocyanato-4-(propan-2-yl)benzene | para-substitution | Potentially altered receptor binding and membrane permeability | Moderate |
| 1-Isothiocyanato-2-(propan-2-yl)benzene | ortho-substitution | May exhibit steric hindrance affecting target interaction | Potentially lower due to steric effects |
| 1-Isothiocyanato-3-(tert-butyl)benzene | Increased steric bulk | Potentially decreased biological activity due to steric hindrance | Lower |
| 1-Isothiocyanato-3-(trifluoromethyl)benzene | Electron-withdrawing group | Potentially enhanced biological activity | Higher |
This table presents predicted trends based on established principles of isothiocyanate chemistry and is for illustrative purposes.
Advanced Synthetic Strategies for Enhanced Yields, Purity, and Sustainability
The synthesis of isothiocyanates has traditionally involved the use of toxic reagents like thiophosgene or carbon disulfide. digitellinc.comresearchgate.net Modern research focuses on developing greener and more sustainable synthetic methods. digitellinc.combohrium.com
Advanced synthetic strategies for aromatic isothiocyanates, which can be applied to this compound, include:
Amine-catalyzed sulfurization of isocyanides: This method utilizes elemental sulfur, a readily available and less toxic reagent, with a catalytic amount of an amine base. digitellinc.comnih.gov This approach is more sustainable and can produce isothiocyanates in moderate to high yields. digitellinc.com
Copper-catalyzed isothiocyanation: This method uses a copper catalyst and can be effective for a range of primary amines. rsc.org
One-pot synthesis from primary amines: Various one-pot methods have been developed that avoid the isolation of intermediates, thereby improving efficiency and reducing waste. researchgate.netresearchgate.net
These modern methods aim to improve yields, simplify purification processes, and reduce the environmental impact of isothiocyanate synthesis. digitellinc.com
Investigation of Bioavailability and Stability in Complex Biological Systems (Non-human)
The bioavailability and stability of isothiocyanates are critical factors that determine their efficacy in biological systems. mdpi.com Isothiocyanates are known to be reactive compounds, and their stability can be influenced by the surrounding environment. nih.gov
In non-human biological systems, the metabolism of aromatic isothiocyanates often involves conjugation with glutathione (GSH). nih.gov This process is a key determinant of their bioavailability and excretion. mdpi.com The lipophilicity of isothiocyanates, which is influenced by the substituents on the aromatic ring, can affect their ability to cross cell membranes. mdpi.comnih.gov
Studies on the stability of other isothiocyanates have shown that they can degrade in aqueous solutions, with the rate of degradation being dependent on factors such as pH and temperature. chemrxiv.org Investigating the metabolic fate and stability of this compound in various non-human biological models is crucial for understanding its potential applications.
Systems Biology and Omics Approaches to Elucidate Comprehensive Mechanisms of Action
Systems biology and omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a holistic approach to understanding the complex biological effects of compounds like this compound. nih.govnih.gov Instead of focusing on a single target, these approaches allow for the simultaneous analysis of thousands of molecular changes within a biological system. e-enm.orgresearchgate.net
By employing these technologies, researchers can:
Identify the global transcriptional and proteomic changes induced by the compound.
Map the metabolic pathways that are affected.
Construct comprehensive models of the compound's mechanism of action. nih.gov
Such an integrated approach can reveal novel targets and pathways modulated by this compound, providing a deeper understanding of its biological effects. e-enm.orgfrontiersin.org
Development of Novel Research Probes and Derivatized Compounds
To further investigate the biological targets and mechanisms of action of this compound, novel research probes and derivatized compounds can be developed. The isothiocyanate group is reactive towards primary amines, making it suitable for bioconjugation. mdpi.com
Derivatives of this compound could be synthesized with reporter tags, such as fluorescent dyes or biotin, to allow for the visualization and identification of its binding partners within cells. nih.gov Furthermore, the synthesis and evaluation of a library of derivatives with systematic modifications to the aromatic ring can provide more detailed SAR data.
Comparative Studies with Other Aromatic Isothiocyanates
Comparative studies of this compound with other well-characterized aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are essential for contextualizing its biological activity. nih.govnih.govresearchgate.net Such studies can help to identify unique properties of this compound and determine if it offers any advantages over existing compounds.
These comparative analyses could focus on various aspects, including:
Antimicrobial efficacy against a panel of pathogens. mdpi.comdoaj.org
Anti-inflammatory properties in cellular and animal models.
Cytotoxic effects on different cell lines. aacrjournals.orgnih.gov
By systematically comparing its biological profile to that of other aromatic isothiocyanates, researchers can better understand its potential and guide future research directions.
Vii. Conclusion
Summary of Current Research Landscape for 1-Isothiocyanato-3-(propan-2-yl)benzene
The current body of scientific literature on this compound is notably limited. Available information is primarily confined to chemical databases and supplier catalogs, which provide basic physicochemical properties but lack in-depth biological studies. scbt.comscbt.com As of now, there are no publicly accessible research articles, clinical trials, or detailed pharmacological profiles specifically dedicated to this compound.
While direct research on this compound is scarce, the broader class of isothiocyanates, to which it belongs, has been the subject of extensive investigation. Isothiocyanates, both naturally occurring and synthetic, are recognized for their potential as cancer chemopreventive agents. nih.gov These compounds are known to exert their effects through a variety of mechanisms, including the modulation of phase I and phase II biotransformation enzymes, induction of apoptosis, and regulation of cell cycle progression. nih.gov Prominent examples such as sulforaphane and phenethyl isothiocyanate have been widely studied for their anti-cancer properties.
The research landscape for isothiocyanates is characterized by a focus on understanding their mechanisms of action, structure-activity relationships, and therapeutic potential in various cancer models. aacrjournals.orgnih.govnih.gov Studies have explored how the chemical structure of isothiocyanates influences their biological activity, with factors such as the length of the alkyl chain and the presence of aromatic rings playing a significant role. nih.govaacrjournals.orgoup.com However, this wealth of general knowledge on isothiocyanates has not yet been specifically applied to the systematic investigation of this compound.
Unanswered Questions and Future Research Imperatives
Given the nascent stage of research concerning this compound, a multitude of unanswered questions remain, paving the way for numerous future research imperatives. The existing knowledge base on isothiocyanates provides a solid framework for directing these future investigations.
Key Unanswered Questions:
Biological Activity: What are the specific biological effects of this compound? Does it exhibit anti-cancer, anti-inflammatory, or other therapeutic properties characteristic of the isothiocyanate class?
Mechanism of Action: If biologically active, what are the underlying molecular mechanisms? Does it modulate key signaling pathways involved in carcinogenesis, such as NF-κB or Nrf2, as seen with other isothiocyanates? nih.govmdpi.com
Structure-Activity Relationship: How does the presence and position of the propan-2-yl group on the benzene (B151609) ring influence its biological efficacy and specificity compared to other well-studied isothiocyanates? aacrjournals.orgnih.govoup.com
Pharmacokinetics and Metabolism: What is the absorption, distribution, metabolism, and excretion (ADME) profile of this compound? Understanding its bioavailability and metabolic fate is crucial for any potential therapeutic development.
In Vitro and In Vivo Efficacy: How effective is this compound in preclinical models? In vitro studies using various cancer cell lines and subsequent in vivo studies in animal models are necessary to validate any therapeutic potential.
Future Research Imperatives:
Synthesis and Characterization: The initial step involves the efficient synthesis and thorough physicochemical characterization of this compound to ensure purity and stability for biological testing.
In Vitro Screening: A comprehensive in vitro screening against a panel of human cancer cell lines is essential to identify any potential anti-proliferative or cytotoxic effects.
Mechanistic Studies: Should promising activity be observed, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways affected by the compound.
Structure-Activity Relationship Studies: Synthesis and evaluation of a series of analogs with variations in the alkyl and aryl substitutions would provide valuable insights into the structure-activity relationship and could lead to the identification of more potent compounds. benthamscience.com
Preclinical In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles.
The exploration of synthetic isothiocyanate analogs is an active area of research, with the aim of developing novel therapeutic agents. researchgate.net A systematic investigation of this compound is a logical and necessary step to determine its potential contribution to this field.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-Isothiocyanato-3-(propan-2-yl)benzene, and what are the critical reaction conditions?
- Methodology : A common approach involves reacting 3-(propan-2-yl)aniline with thiophosgene or carbon disulfide under controlled conditions. For example, phenylisothiocyanate derivatives are synthesized via electrophilic substitution using thiophosgene in anhydrous solvents like dichloromethane, with triethylamine as a base to neutralize HCl byproducts . Optimization of reaction time (typically 4-8 hours) and temperature (0–25°C) is critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the isothiocyanate product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be observed?
- Methodology :
- FTIR : A sharp peak near 2050–2100 cm⁻¹ confirms the isothiocyanate (-NCS) group. Additional peaks for C-H stretching (~2900 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) should be present .
- ¹H NMR : The isopropyl group [(CH(CH₃)₂] appears as a septet (~2.9 ppm) and doublet (~1.2–1.3 ppm). Aromatic protons adjacent to the -NCS group show deshielding (δ ~7.2–7.5 ppm) .
- MS : Expect a molecular ion peak [M⁺] at m/z ≈ 191 (C₁₀H₁₁NS) and isotopic patterns consistent with sulfur (³²S/³⁴S).
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields when synthesizing this compound under varying solvent systems?
- Methodology : Contradictions in yield may arise from solvent polarity effects or competing side reactions. For example, polar aprotic solvents (e.g., 1,4-dioxane) enhance electrophilic substitution but may promote hydrolysis of -NCS to -NH₂ in humid conditions . To validate solvent choice, perform kinetic studies using HPLC to monitor intermediate stability. Compare yields under anhydrous vs. humid conditions, and employ activators like molecular sieves to suppress hydrolysis .
Q. What strategies can improve regioselectivity when functionalizing this compound with nucleophiles?
- Methodology : The electrophilic -NCS group reacts preferentially with soft nucleophiles (e.g., thiols, amines). To enhance regioselectivity:
- Use steric hindrance: Bulkier nucleophiles target the less hindered para position relative to the isopropyl group.
- Catalytic control: Employ Lewis acids (e.g., ZnCl₂) to polarize the -NCS group, directing attack to specific aromatic positions .
- Validate selectivity via NOESY NMR to confirm spatial proximity of substituents .
Q. How can researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) analysis?
- Methodology : Observed [M+Na]⁺ or [M+H]⁺ adducts may deviate from theoretical values due to ionization efficiency. Calibrate instruments using perfluorokerosene (PFK) standards. For high-resolution MS (HRMS), ensure resolving power >10,000 to distinguish isotopic clusters. If the -NCS group decomposes during ionization, employ softer techniques like ESI-MS or adjust source temperatures .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound, given its reactivity and toxicity?
- Methodology :
- Ventilation : Use fume hoods to prevent inhalation of volatile isothiocyanate vapors (TLV: 0.1 ppm) .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as -NCS compounds can cause dermatitis .
- Spill Management : Neutralize spills with 10% sodium bicarbonate solution, followed by adsorption with vermiculite .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology :
- Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify electrophilic hotspots on the aromatic ring.
- Simulate reaction pathways with nucleophiles (e.g., ammonia) to predict activation energies and transition states .
Data Contradiction Analysis
Q. Why might HPLC purity assays of this compound conflict with NMR integration results?
- Methodology : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all protons. Resolve discrepancies by:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
